Sensory Efficacy as a Tobacco Flavor and Taste Improving Agent vs. Untreated Control
In a 20-member expert sensory panel using a two-point discrimination method, cigarette tobacco treated with (13E)-labda-7,13-dien-15-ol at a concentration of 0.001–0.1 wt% showed a statistically significant improvement (p < 0.05) in aroma, taste, and habit compared to an untreated control [1]. This demonstrates the compound's specific activity as a flavor sensitizer and perfume for tobacco at low concentrations.
| Evidence Dimension | Sensory Improvement (Aroma, Taste, Habit) |
|---|---|
| Target Compound Data | Statistically significant improvement (p < 0.05) for aroma, taste, and habit vs. control |
| Comparator Or Baseline | Untreated tobacco control (0% target compound) |
| Quantified Difference | Qualitative to significant (20/20 panel members confirmed improvement) |
| Conditions | Sensory panel test; 0.001–0.1 wt% compound in final smoking material; comparison against compound-free control. |
Why This Matters
This is the only quantitatively validated sensory differentiation for this compound, establishing a procurement-specific application window (0.001–0.1 wt%) that generic labdanes cannot claim.
- [1] Japan Tobacco & Salt Public. (1984). Japanese Patent JPS5936632A: Labda-7,13e-dien-15-ol and flavor and taste improving agent for tobacco consisting of said compound. View Source
